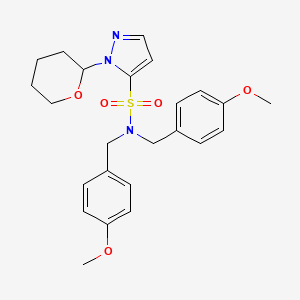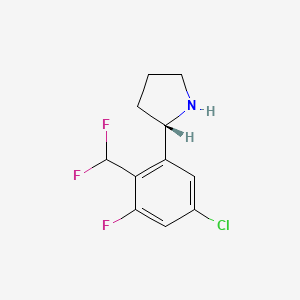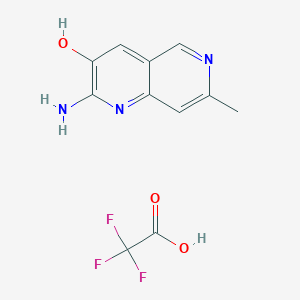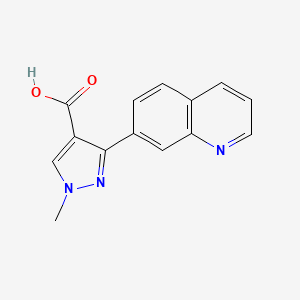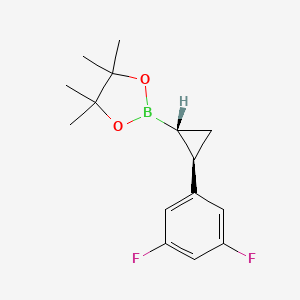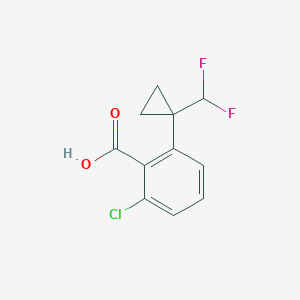
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a difluoromethyl-substituted cyclopropyl group at the sixth position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by chlorination and subsequent introduction of the benzoic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include large-scale cyclopropanation reactions, chlorination under controlled conditions, and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets. The presence of the chloro and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of certain biological processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the difluoromethyl-cyclopropyl group.
6-(1-(Difluoromethyl)cyclopropyl)benzoic acid: Lacks the chloro group.
2-Chloro-6-methylbenzoic acid: Contains a methyl group instead of the difluoromethyl-cyclopropyl group.
Uniqueness
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid is unique due to the combination of the chloro group and the difluoromethyl-cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H9ClF2O2 |
|---|---|
Molecular Weight |
246.64 g/mol |
IUPAC Name |
2-chloro-6-[1-(difluoromethyl)cyclopropyl]benzoic acid |
InChI |
InChI=1S/C11H9ClF2O2/c12-7-3-1-2-6(8(7)9(15)16)11(4-5-11)10(13)14/h1-3,10H,4-5H2,(H,15,16) |
InChI Key |
RHKGTFGUJKYOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)Cl)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


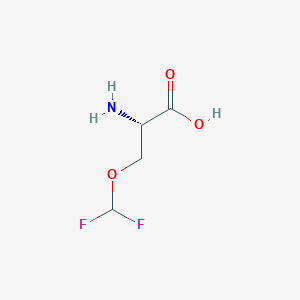
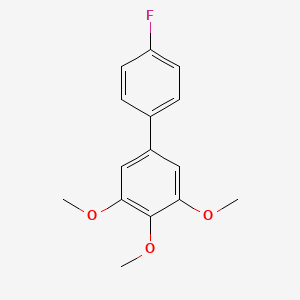
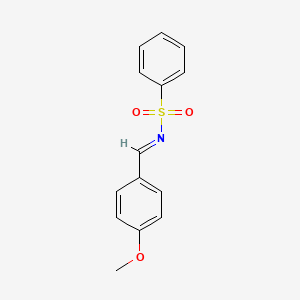


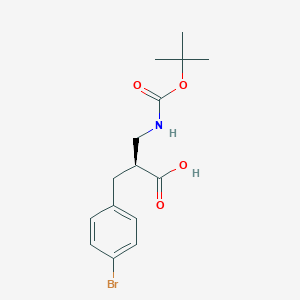
![(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12993305.png)
